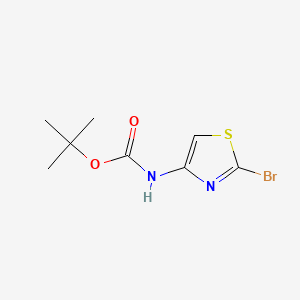

tert-Butyl (2-bromothiazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

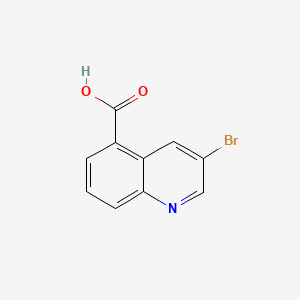

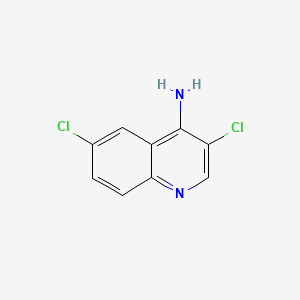

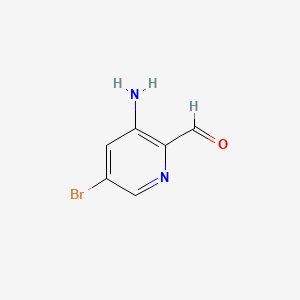

“tert-Butyl (2-bromothiazol-4-yl)carbamate” is a chemical compound with the CAS Number: 1245647-95-3 . It has a molecular weight of 279.16 and its IUPAC name is tert-butyl 2-bromo-1,3-thiazol-4-ylcarbamate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “tert-Butyl (2-bromothiazol-4-yl)carbamate” is 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“tert-Butyl (2-bromothiazol-4-yl)carbamate” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 279.15 .Scientific Research Applications

Molecular Structure and Interaction Analysis

Research by Das et al. (2016) highlighted the synthesis and structural characterization of carbamate derivatives, including compounds structurally related to tert-Butyl (2-bromothiazol-4-yl)carbamate. Their study provided insights into the interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures, showcasing the molecule's potential as a building block in material science and organic chemistry (Das et al., 2016).

Synthesis and Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on carbamate derivatives, emphasizing the non-planar conformation of molecules and their intermolecular hydrogen bonding. This research suggests the importance of tert-Butyl (2-bromothiazol-4-yl)carbamate in understanding molecular conformations and interactions in solid state, which can be essential for designing new materials and pharmaceuticals (Kant et al., 2015).

Quantum Chemical Investigations

Milen et al. (2019) explored the synthesis of triazepinobenzimidazolones, involving tert-butyl carbazate rotamers. Their work, through quantum chemical calculations, highlighted the geometric estimation of rotamers, indicating the utility of tert-Butyl (2-bromothiazol-4-yl)carbamate and related compounds in facilitating the understanding of molecular dynamics and reaction mechanisms in organic synthesis (Milen et al., 2019).

Organic Synthesis Applications

Lebel and Leogane (2005) developed a mild and efficient one-pot Curtius rearrangement method that facilitates the formation of tert-butyl carbamate derivatives from carboxylic acids. This methodology underscores the significance of tert-Butyl (2-bromothiazol-4-yl)carbamate in synthetic organic chemistry, offering a streamlined approach to protecting amines, which are pivotal in drug development and material science (Lebel & Leogane, 2005).

Luminescent Material Development

Rybakiewicz et al. (2020) synthesized luminescent organic materials by combining carbazole donors with various acceptor units. The introduction of tert-butyl groups to carbazole rings enhanced electron-donating properties, indicating the potential of tert-Butyl (2-bromothiazol-4-yl)carbamate derivatives in creating efficient photoluminescent materials for organic light-emitting diodes (OLEDs) (Rybakiewicz et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name |

tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCKSUYBQZIMIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680986 |

Source

|

| Record name | tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-bromothiazol-4-yl)carbamate | |

CAS RN |

1245647-95-3 |

Source

|

| Record name | tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)